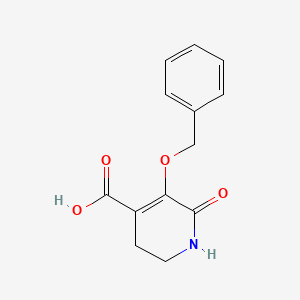

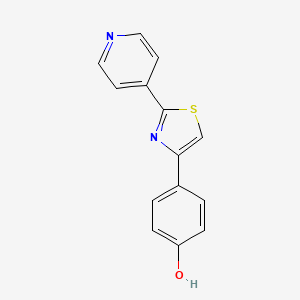

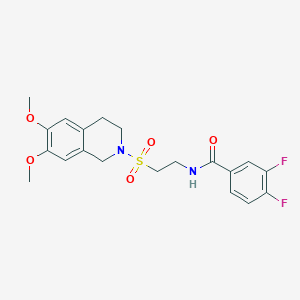

5-(Benzyloxy)-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of pyridinecarboxylic acid, which is a type of organic compound containing a carboxyl group attached to a pyridine ring . The benzyloxy group (benzyl + oxygen) and the 6-oxo group (indicating a ketone at the 6th position) suggest additional functionalization of the molecule .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or coupling reactions like the Suzuki-Miyaura coupling .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the benzylic position is often reactive towards both electrophilic and nucleophilic reagents . The carboxylic acid could be involved in acid-base reactions, esterification, and more .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and more .Wirkmechanismus

Target of Action

Similar compounds such as aminosalicylic acid are known to target mycobacterial species, acting as anti-mycobacterial agents

Mode of Action

It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the benzylic hydrogens of alkyl substituents on a benzene ring, which are activated towards free radical attack .

Biochemical Pathways

For instance, 5-aminolevulinic acid (ALA), a metabolic intermediate in higher plants, is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . The pathway towards biosynthesis upstream and the metabolism downstream of ALA contains multiple regulatory points that are affected by positive/negative factors .

Pharmacokinetics

Similar compounds like mesalazine are metabolized both pre-systemically by the intestinal mucosa and systemically in the liver to n-acetyl-5-aminosalicylic acid (n-ac-5-asa) principally by nat-1 .

Result of Action

Similar compounds have been shown to undergo reduction, converting electron-withdrawing functions into electron-donating amino and alkyl groups . This could potentially alter the chemical environment and influence various cellular processes.

Action Environment

The action, efficacy, and stability of 5-(Benzyloxy)-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is widely applied in carbon–carbon bond-forming reactions, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The stability of the compound can also be influenced by the presence of other compounds in the environment .

Safety and Hazards

Eigenschaften

IUPAC Name |

6-oxo-5-phenylmethoxy-2,3-dihydro-1H-pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c15-12-11(10(13(16)17)6-7-14-12)18-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVPOTCVGNBSMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(=C1C(=O)O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-allyl-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2938296.png)

![5-chloro-2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2938311.png)

![7-Chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2938313.png)

![3-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2938318.png)